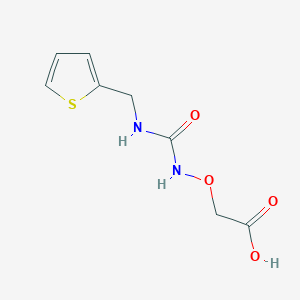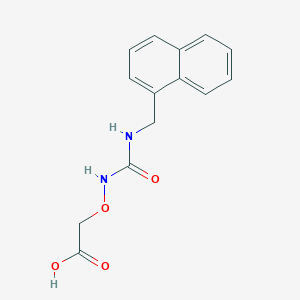
2-(3-(Naphthalen-1-ylmethyl)ureidooxy)acetic acid
Overview
Description
2-(3-(Naphthalen-1-ylmethyl)ureidooxy)acetic acid is an organic compound with the molecular formula C14H14N2O4 It is characterized by the presence of a naphthalene ring, a urea moiety, and an acetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Naphthalen-1-ylmethyl)ureidooxy)acetic acid typically involves the following steps:
Formation of Naphthalen-1-ylmethylamine: This can be achieved by the reduction of naphthalen-1-ylmethylamine hydrochloride using a suitable reducing agent such as lithium aluminum hydride.
Urea Formation: The naphthalen-1-ylmethylamine is then reacted with phosgene or a phosgene substitute to form the corresponding isocyanate.
Coupling with Glycine: The isocyanate is subsequently reacted with glycine to form the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The naphthalene ring in this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: The urea moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The acetic acid group can participate in substitution reactions, such as esterification with alcohols in the presence of acid catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alcohols and acid catalysts like sulfuric acid for esterification.
Major Products:
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Amines derived from the reduction of the urea moiety.
Substitution: Esters formed from the acetic acid group.
Scientific Research Applications
2-(3-(Naphthalen-1-ylmethyl)ureidooxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to bioactive molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-(Naphthalen-1-ylmethyl)ureidooxy)acetic acid involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, potentially affecting gene expression. The urea moiety can form hydrogen bonds with proteins, influencing their structure and function. The acetic acid group can participate in metabolic pathways, leading to various biological effects.
Comparison with Similar Compounds
Naphthalene-1-acetic acid: Shares the naphthalene ring and acetic acid group but lacks the urea moiety.
Naphthalen-1-ylmethylamine: Contains the naphthalene ring and amine group but lacks the acetic acid and urea moieties.
Urea derivatives: Compounds with similar urea moieties but different substituents on the nitrogen atoms.
Uniqueness: 2-(3-(Naphthalen-1-ylmethyl)ureidooxy)acetic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the naphthalene ring, urea moiety, and acetic acid group allows it to participate in a wide range of reactions and interactions, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
2-(naphthalen-1-ylmethylcarbamoylamino)oxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c17-13(18)9-20-16-14(19)15-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2,(H,17,18)(H2,15,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEXNZMGXWVXHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NOCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
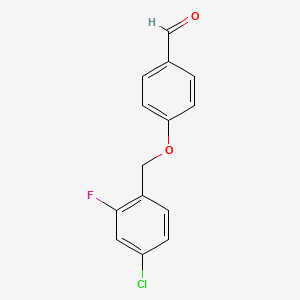
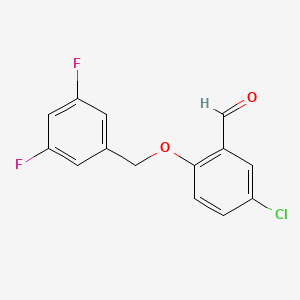
![Methyl 1-[(3,5-difluorophenyl)methyl]piperidine-4-carboxylate](/img/structure/B7976866.png)
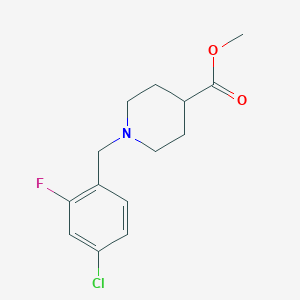
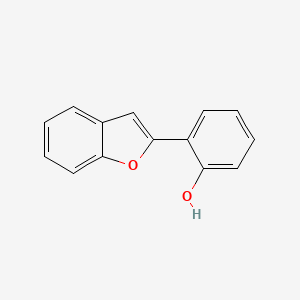
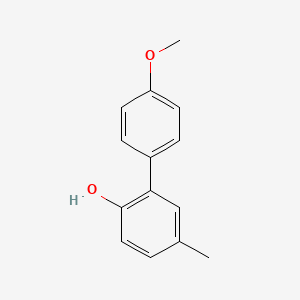
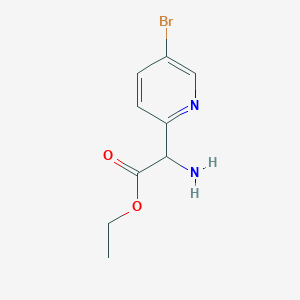
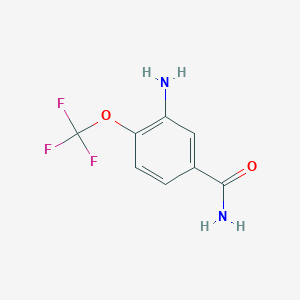
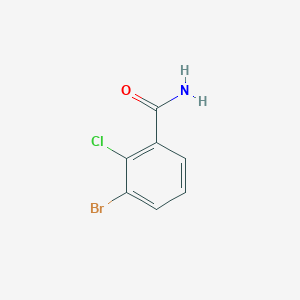
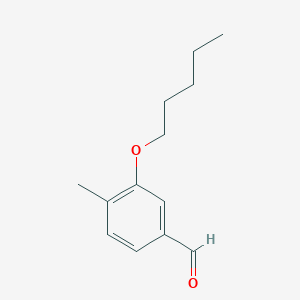
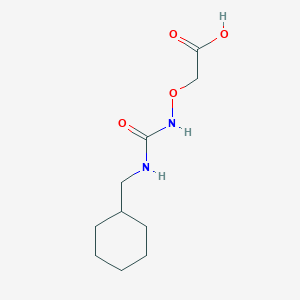
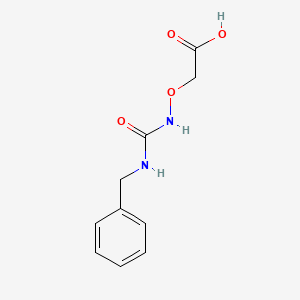
![2-((3-(Benzo[d][1,3]dioxol-5-ylmethyl)ureido)oxy)acetic acid](/img/structure/B7976919.png)
